Cas no 428504-99-8 ((4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy-acetic Acid)
(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy-acetic Acid Chemical and Physical Properties
Names and Identifiers
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- (4-Butyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetic acid
- MFCD02920615
- 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetic acid
- [(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-acetic acid
- CCG-19450
- 2-((4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)aceticacid
- Oprea1_281808
- 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- CS-0215831
- 2-((4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid
- STK920976
- AKOS001655961
- EN300-302877
- [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- NCGC00282634-01
- AB00109176-02
- 428504-99-8
- VS-09422
- 842-839-2
- Oprea1_872984
- BBL029780
- 2-(4-butyl-8-methyl-2-oxo-2 h -7-chromenyloxy)acetic acid
- Z56887207
- AB00109176-01
- (4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy-acetic Acid
-
- MDL: MFCD02920615
- Inchi: 1S/C16H18O5/c1-3-4-5-11-8-15(19)21-16-10(2)13(7-6-12(11)16)20-9-14(17)18/h6-8H,3-5,9H2,1-2H3,(H,17,18)
- InChI Key: YVTVBWFDAIAGQJ-UHFFFAOYSA-N
- SMILES: O1C(C=C(C2C=CC(=C(C)C1=2)OCC(=O)O)CCCC)=O
Computed Properties
- Exact Mass: 290.11542367Da
- Monoisotopic Mass: 290.11542367Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 428
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 72.8Ų
(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy-acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B056595-250mg |
[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-acetic Acid |
428504-99-8 | 250mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B056595-500mg |
[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-acetic Acid |
428504-99-8 | 500mg |
$ 300.00 | 2022-06-07 | ||
| TRC | B056595-1000mg |
[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-acetic Acid |
428504-99-8 | 1g |
$ 480.00 | 2022-06-07 | ||
| Chemenu | CM290417-5g |
2-((4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid |
428504-99-8 | 97% | 5g |
$497 | 2021-06-17 | |
| Chemenu | CM290417-1g |
2-((4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid |
428504-99-8 | 97% | 1g |
$*** | 2023-03-30 | |
| Enamine | EN300-302877-0.05g |
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid |
428504-99-8 | 95% | 0.05g |
$262.0 | 2023-11-23 | |
| Enamine | EN300-302877-0.1g |
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid |
428504-99-8 | 95% | 0.1g |
$392.0 | 2023-11-23 | |
| Enamine | EN300-302877-0.25g |
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid |
428504-99-8 | 95% | 0.25g |
$559.0 | 2023-11-23 | |
| Enamine | EN300-302877-0.5g |
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid |
428504-99-8 | 95% | 0.5g |
$879.0 | 2023-11-23 | |
| Enamine | EN300-302877-1.0g |
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid |
428504-99-8 | 95% | 1g |
$0.0 | 2023-06-07 |
(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy-acetic Acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on (4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy-acetic Acid
(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy-acetic Acid (CAS No. 428504-99-8)
(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy-acetic Acid (CAS No. 428504-99-8) is a unique compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, also known as BMCOA, belongs to the class of chromone derivatives and is characterized by its distinct structural features, including a butyl and methyl substituent, an oxo group, and an acetic acid moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The chromone scaffold, a core component of (4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy-acetic Acid, is widely recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the butyl and methyl substituents enhances the lipophilicity of the molecule, which can improve its cellular uptake and bioavailability. The oxo group adds to the molecule's reactivity and stability, while the acetic acid moiety provides a functional group that can be easily modified for further optimization.
Recent studies have explored the potential therapeutic applications of (4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy-acetic Acid in various disease models. One notable area of research is its anti-inflammatory activity. In vitro studies have shown that BMCOA can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that BMCOA may have potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another promising application of (4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy-acetic Acid is in cancer therapy. Preclinical studies have demonstrated that BMCOA exhibits potent antiproliferative effects against various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2. These findings suggest that BMCOA could be a valuable lead compound for the development of novel anticancer drugs.
In addition to its anti-inflammatory and anticancer properties, (4-Butyl-8-methyl-2-oxo-2H-chromen-7-yloxy)-acetic Acid has also been investigated for its antioxidant activity. Oxidative stress is a major contributor to various diseases, including neurodegenerative disorders and cardiovascular diseases. Studies have shown that BMCOA can effectively scavenge free radicals and protect cells from oxidative damage. This makes it a potential candidate for the prevention and treatment of oxidative stress-related conditions.
The pharmacokinetic properties of (4-butyl-8-methylchromen)-7-yloxyacetic acid have also been studied to assess its suitability as a therapeutic agent. In vivo studies in animal models have demonstrated that BMCOA has good oral bioavailability and a favorable pharmacokinetic profile. These characteristics are crucial for ensuring that the compound reaches its target tissues at effective concentrations without causing significant side effects.
Despite the promising results from preclinical studies, further research is needed to fully understand the mechanisms of action and potential side effects of (4-butylchromen)-7-yloxyacetic acid. Clinical trials are essential to evaluate its safety and efficacy in human subjects. Ongoing research efforts are focused on optimizing the chemical structure of BMCOA to enhance its potency and selectivity while minimizing toxicity.
In conclusion, (4-butylchromen)-7-yloxyacetic acid (CAS No. 428504-99-8) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features contribute to its biological activities, making it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As more studies are conducted, it is likely that new insights into the mechanisms of action and therapeutic potential of BMCOA will emerge, paving the way for innovative treatments in various disease areas.
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